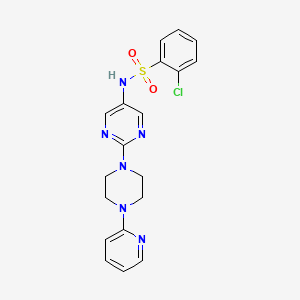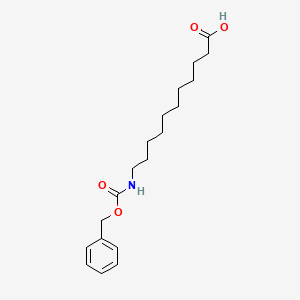
11-(Benzyloxycarbonylamino)undecanoic acid
Overview
Description
11-(Benzyloxycarbonylamino)undecanoic acid is a derivative of 11-Aminoundecanoic acid . 11-Aminoundecanoic acid is an organic compound with the formula H2N(CH2)10CO2H. This white solid is classified as an amine and a fatty acid . It is a precursor to Nylon-11 .
Synthesis Analysis
The synthesis of 11-Aminoundecanoic acid, a related compound, is prepared industrially from undecylenic acid, which is derived from castor oil . The synthesis proceeds in four separate reactions: Transesterification of castor oil to methyl ricinoleate, Pyrolysis of methylricinoleate to heptanal and methyl undecenoate, Hydrolysis of methyl undecenoate to 10-undecenoic acid, and Hydrobromination of 10-undecenoic acid to 11-bromoundecanoic acid .Molecular Structure Analysis
The molecular formula of 11-Aminoundecanoic acid is C11H23NO2 . The average mass is 201.306 Da and the Monoisotopic mass is 201.172882 Da .Chemical Reactions Analysis
The use of 11-aminoundecanoic acid as a synthetic building-block allows the systematic preparation of (oligo)amide organogelators—including chiral ones—which display remarkable gelation properties in organic solvents and water .Physical And Chemical Properties Analysis
11-Aminoundecanoic acid is a white solid with a density of 1.1720 g/cm³ . It has a melting point of 188–191 °C .Mechanism of Action
Future Directions
The use of 11-aminoundecanoic acid as a synthetic building-block allows the systematic preparation of (oligo)amide organogelators, which display remarkable gelation properties in organic solvents and water . This suggests potential future directions in the development of new materials and applications.
properties
IUPAC Name |
11-(phenylmethoxycarbonylamino)undecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c21-18(22)14-10-5-3-1-2-4-6-11-15-20-19(23)24-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANGHYNWCBMDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(Benzyloxycarbonylamino)undecanoic acid | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888101.png)
![6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2888102.png)
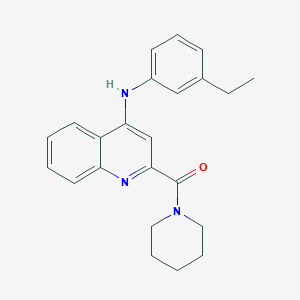
![N-(3-methoxypropyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B2888105.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2888106.png)
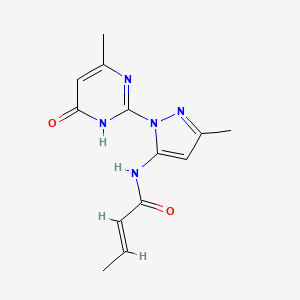
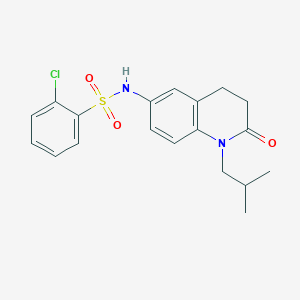
![4-allyl-2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2888110.png)
![N-(5-fluoro-2-methylphenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2888112.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2888114.png)
![4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888115.png)
